1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.14806121 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Cyclopropanation Processes : A study by Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, using N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This study detailed a unique cyclopropanation process, highlighting the versatility of tetrahydroquinoline derivatives in chemical synthesis (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).
Anticancer Agent Synthesis : The tetrahydroisoquinoline moiety, closely related to tetrahydroquinoline, was identified as a common feature in biologically active molecules, including potential anticancer agents. A study by Redda et al. (2010) synthesized analogs with this moiety, demonstrating the potential for therapeutic applications (Redda, Gangapuram, & Ardley, 2010).
Biological Activity and Applications
Antimicrobial Studies : Mukhtar et al. (2022) conducted a study on chalcones incorporating the isoquinoline moiety, examining their antimicrobial properties. This research highlights the potential use of such compounds in developing new antimicrobial agents (Mukhtar et al., 2022).
Allosteric Modulation : A study by Mistry et al. (2016) on benzoquinazolinone, a compound structurally similar to tetrahydroquinoline, demonstrated its potential as an allosteric modulator of the muscarinic acetylcholine receptor. This suggests possible applications in neuropharmacology (Mistry et al., 2016).
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating significant analgesic and anti-inflammatory activities. This indicates the potential of tetrahydroquinoline derivatives in pain and inflammation management (Dewangan et al., 2016).
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(5-methyltriazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-13-20-21-23(14)17-10-8-16(9-11-17)19(24)22-12-4-6-15-5-2-3-7-18(15)22/h2-3,5,7-11,13H,4,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKAZXROQBSYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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